![molecular formula C22H19NO B14591473 1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]- CAS No. 61350-75-2](/img/structure/B14591473.png)
1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]- is a complex organic compound with the molecular formula C22H21NO. It is also known by other names such as β-Anilino-β-phenylpropiophenone . This compound is characterized by its unique structure, which includes a propanone backbone with diphenyl and phenylmethyl imino groups attached. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of 1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]- typically involves the reaction of benzylamine with benzophenone in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction . Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones and other oxidation products.
Reduction: Reduction reactions can convert the imino group to an amine group, altering the compound’s properties.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Mécanisme D'action
The mechanism of action of 1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]- involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s aromatic rings can also participate in π-π interactions, further affecting its biological effects . The exact pathways involved depend on the specific application and target molecules.
Comparaison Avec Des Composés Similaires
1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]- can be compared with similar compounds such as:
1,3-Diphenyl-1,3-propanedione: This compound has a similar diphenyl structure but lacks the imino group, resulting in different chemical properties and reactivity.
1,3-Diphenyl-2-propanone: Another related compound with a different substitution pattern on the propanone backbone.
The uniqueness of 1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
61350-75-2 |
|---|---|
Formule moléculaire |
C22H19NO |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
3-benzylimino-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C22H19NO/c24-22(20-14-8-3-9-15-20)16-21(19-12-6-2-7-13-19)23-17-18-10-4-1-5-11-18/h1-15H,16-17H2 |
Clé InChI |
STXDFZBGUPTPNP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN=C(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



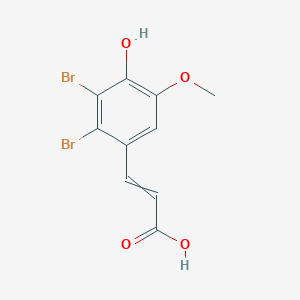
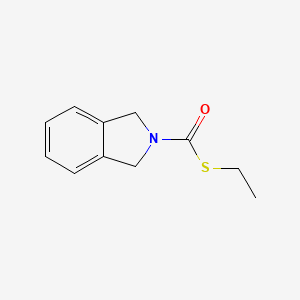
![N-[(2-Bromoethoxy)carbonyl]-L-phenylalanine](/img/structure/B14591418.png)
![Tributyl({1-[2-(oxiran-2-yl)propan-2-yl]cyclohexyl}oxy)stannane](/img/structure/B14591420.png)
![3-[2-Methoxy-6-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14591422.png)
![1-Bromo-2-methylidenespiro[2.4]heptane](/img/structure/B14591434.png)

![2-Methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methoxy]propanoic acid](/img/structure/B14591444.png)
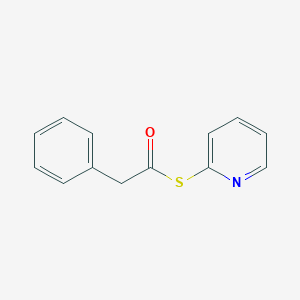

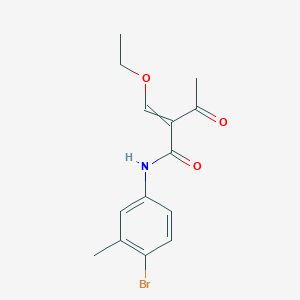
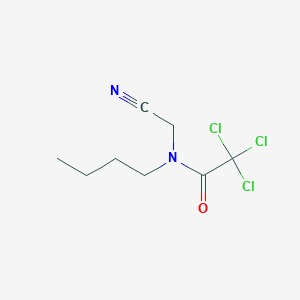
amino}heptanoate](/img/structure/B14591464.png)
